4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride

Description

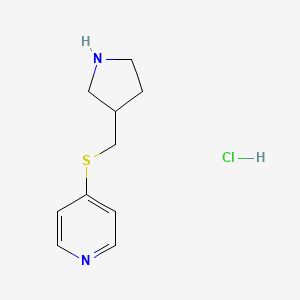

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(pyrrolidin-3-ylmethylsulfanyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.ClH/c1-4-12-7-9(1)8-13-10-2-5-11-6-3-10;/h2-3,5-6,9,12H,1,4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZQZCAOABJKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CSC2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417794-05-8 | |

| Record name | Pyridine, 4-[(3-pyrrolidinylmethyl)thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine with a pyrrolidine derivative in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride and related compounds:

Key Observations

Core Heterocycles :

- The target compound’s pyridine-pyrrolidine hybrid contrasts with analogs like triazole-pyridine (antifungal, ) or thiazole-pyridine (GW0742, PPAR agonist, ). Pyrrolidine’s five-membered ring offers conformational flexibility, while piperidine analogs () provide a larger, more rigid scaffold .

Substituent Effects: Electron-Withdrawing Groups: Trifluoromethyl () and bromine () enhance lipophilicity and halogen bonding, respectively. Linker Diversity: Urea-linked derivatives () introduce hydrogen-bonding capacity, whereas the target compound’s thioether linker may favor hydrophobic interactions .

Biological Activity: Antifungal Activity: The triazole-containing analog () shows moderate activity, suggesting sulfur-containing pyridines can target fungal enzymes. The target compound’s lack of triazole may limit this effect . CNS Potential: Piperidine-thioethers () with trifluoromethyl groups are used in serotonin receptor modulation, hinting at possible CNS applications for the pyrrolidine analog if optimized .

Synthesis :

- The target compound’s synthesis likely involves thioether formation (e.g., coupling pyrrolidin-3-ylmethanethiol with 4-chloropyridine) followed by HCl salt preparation. This contrasts with urea derivatives (), which require Pd-catalyzed hydrogenation and isocyanate coupling .

Biological Activity

4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H14ClN2S

- CAS Number: 1417794-05-8

The presence of the pyridine and pyrrolidine moieties contributes to its unique biological properties.

The biological activity of 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition: The thioether group may facilitate interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation: The compound may bind to specific receptors, influencing signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride demonstrates:

- Antibacterial Activity: Effective against a range of Gram-positive and Gram-negative bacteria.

- Antifungal Activity: Inhibitory effects on certain fungal strains, suggesting potential applications in treating fungal infections.

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. For instance:

- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of specific pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study evaluated the antibacterial effects of various pyridine derivatives, including 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride. The compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Assay:

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Pyridinethiol | Structure | Antimicrobial |

| 4-(Piperidin-3-ylmethyl)thio)pyridine | Structure | Antitumor |

| 5-Chloro-2-(pyrrolidin-3-ylmethyl)thio | Structure | Antiviral |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-((Pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride?

The synthesis typically involves nucleophilic substitution between pyridine derivatives and pyrrolidine-containing thiols. Key steps include:

- Reagents : Use of 3-(mercaptomethyl)pyrrolidine and halogenated pyridines (e.g., 4-chloropyridine) as precursors.

- Conditions : Reactions are catalyzed by bases like sodium hydride or potassium carbonate in anhydrous solvents (e.g., DMF or THF) under inert atmospheres. Post-synthesis, the product is treated with HCl to form the hydrochloride salt .

- Purification : Column chromatography or recrystallization is employed to isolate the compound, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours).

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the structure, with characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 243.1 for the free base) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for synthesis and weighing .

- Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Collect in sealed containers labeled for halogenated organic waste, adhering to institutional guidelines .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a scaffold for drug discovery , particularly in targeting:

- Neurological Receptors : The pyrrolidine moiety mimics natural ligands for dopamine and serotonin receptors.

- Antimicrobial Agents : Thioether linkages enhance membrane permeability, aiding in bacterial efflux pump inhibition studies .

Q. What are the stability profiles under varying storage conditions?

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts (e.g., (R)-BINOL) to isolate the desired enantiomer.

- Dynamic NMR : Monitor rotational barriers of the thioether bond to optimize reaction kinetics .

- Case Study : highlights the use of (R)-configured intermediates to achieve >90% enantiomeric excess.

Q. How to resolve contradictions in reported biological activity data?

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What methodologies validate the compound’s purity and structural integrity in complex matrices?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in mixtures, confirming bond connectivity .

- X-ray Crystallography : Determine absolute configuration when co-crystallized with target proteins (e.g., kinases) .

Q. How to design pharmacological studies to evaluate receptor binding kinetics?

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates with immobilized receptors.

- Radioligand Displacement : Use H-labeled analogs to calculate IC values in competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.